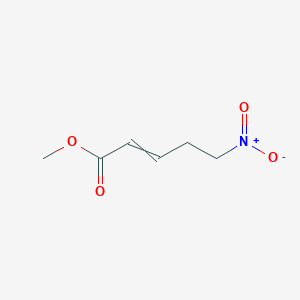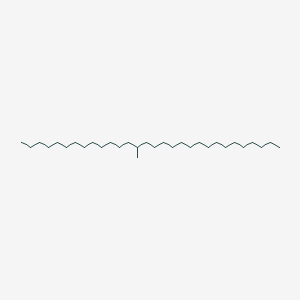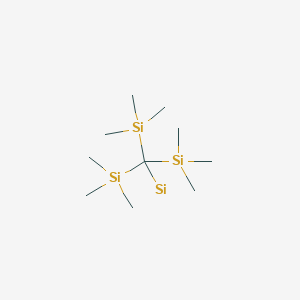
Tris(trimethylsilyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trimethylsilyl)methylsilane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based transformations.
Vorbereitungsmethoden
Tris(trimethylsilyl)methylsilane can be synthesized through several methods:
-
Protonation of Tris(trimethylsilyl)silyl Lithium
- This method involves the reaction of tetrakis(trimethylsilyl)silane with methyllithium to form tris(trimethylsilyl)silyl lithium, which is then protonated with hydrochloric acid to yield this compound . :
Reaction: (Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
-
Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane
- This method involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium, resulting in the formation of this compound and lithium chloride . :
Reaction: 3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Analyse Chemischer Reaktionen
Tris(trimethylsilyl)methylsilane undergoes various types of chemical reactions, including:
-
Radical Reactions
- It is commonly used as a radical reducing agent in the reduction of organic halides, acid chlorides, and other functional groups .
Common Reagents and Conditions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often used to generate radicals from this compound.
-
Hydrosilylation
- This compound is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds .
Common Reagents and Conditions: Catalysts such as platinum or rhodium complexes are typically employed to facilitate these reactions.
-
Reductions
- It acts as a reducing agent for the reduction of carbon-halogen bonds, acid chlorides, and other functional groups .
Major Products: The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkanes from alkyl halides.
Wissenschaftliche Forschungsanwendungen
Tris(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
-
Organic Synthesis
-
Polymer Chemistry
-
Material Science
-
Medicinal Chemistry
Wirkmechanismus
The mechanism of action of tris(trimethylsilyl)methylsilane primarily involves the generation of silyl radicals. These radicals are generated through the homolytic cleavage of the Si-H bond, often initiated by radical initiators such as AIBN or BPO . The silyl radicals then participate in various radical-based transformations, including the reduction of organic halides and the hydrosilylation of alkenes .
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)methylsilane is often compared with other similar compounds, such as:
-
Tributyltin Hydride
- Tributyltin hydride is a commonly used radical reducing agent, but it is highly toxic and environmentally hazardous . This compound serves as a less toxic alternative with similar reactivity.
-
Trimethylsilane
-
Phenylsilane
Eigenschaften
Molekularformel |
C10H27Si4 |
|---|---|
Molekulargewicht |
259.66 g/mol |
InChI |
InChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
InChI-Schlüssel |
BUBJWNWWARPCBH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


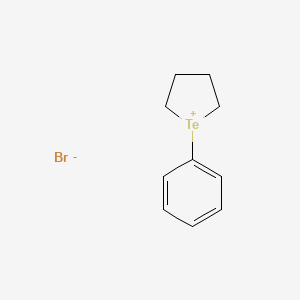
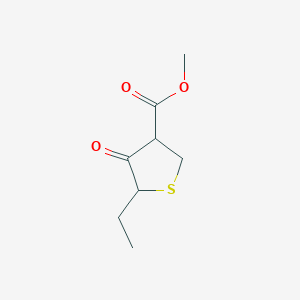

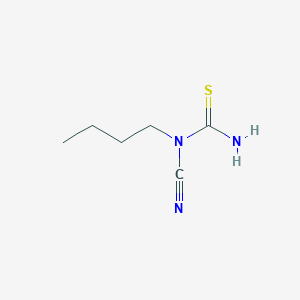
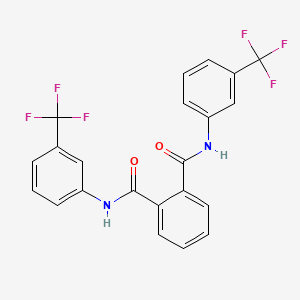
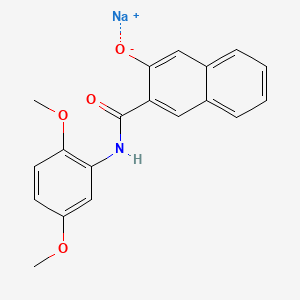
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
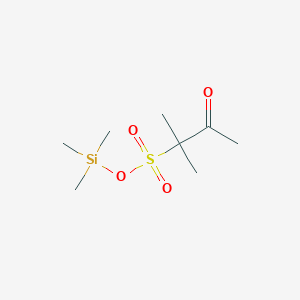
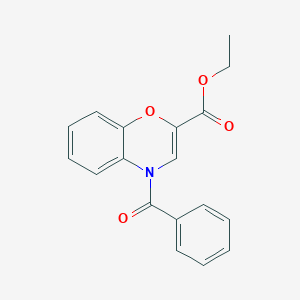
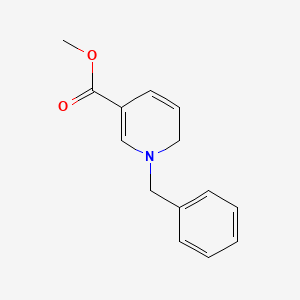
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
